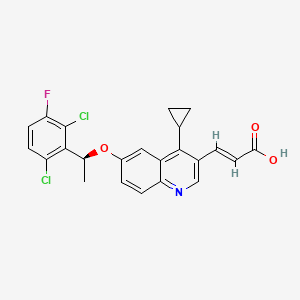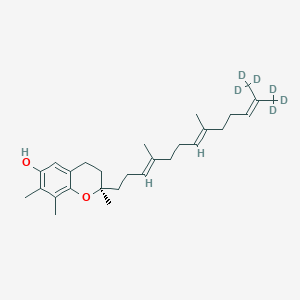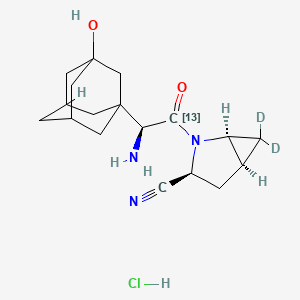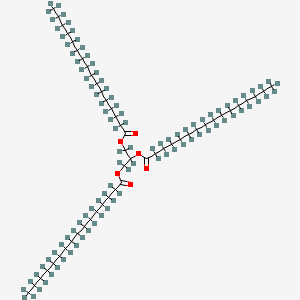
Glyceryl trihexadecanoate-d98
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyceryl trihexadecanoate-d98, also known as tripalmitin-d98, is an isotopically labeled compound where the hydrogen atoms are replaced with deuterium. This compound is a type of triacylglycerol, which is a common fatty acid found in both plants and animals. It is primarily used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields .
準備方法
Synthetic Routes and Reaction Conditions
Glyceryl trihexadecanoate-d98 can be synthesized through the esterification of glycerol with hexadecanoic acid (palmitic acid) in the presence of a deuterium source. The reaction typically involves heating the reactants under reflux conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the esterification of glycerol with deuterated hexadecanoic acid under controlled conditions to ensure high yield and purity. The use of deuterium oxide (heavy water) as a solvent and deuterium source is common in industrial settings.
化学反応の分析
Types of Reactions
Glyceryl trihexadecanoate-d98 undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and hexadecanoic acid in the presence of water and an acid or base catalyst.
Oxidation: Formation of peroxides and other oxidation products when exposed to oxygen or oxidizing agents.
Reduction: Conversion to alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various reagents depending on the desired substitution.
Major Products
Hydrolysis: Glycerol and hexadecanoic acid.
Oxidation: Peroxides and other oxidation products.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted products depending on the reaction conditions.
科学的研究の応用
Glyceryl trihexadecanoate-d98 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of solid lipid nanoparticles for drug delivery systems.
作用機序
The mechanism of action of glyceryl trihexadecanoate-d98 involves its incorporation into biological systems where it mimics the behavior of natural triacylglycerols. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways. It interacts with enzymes involved in lipid metabolism, providing insights into the molecular targets and pathways involved in these processes .
類似化合物との比較
Similar Compounds
Glyceryl trihexadecanoate (Tripalmitin): The non-deuterated form of glyceryl trihexadecanoate-d98.
Glyceryl tristearate: Another triacylglycerol with stearic acid instead of hexadecanoic acid.
Glyceryl trioleate: A triacylglycerol with oleic acid instead of hexadecanoic acid
Uniqueness
This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in research applications, allowing for detailed studies of metabolic pathways and molecular interactions that are not possible with non-labeled compounds.
特性
分子式 |
C51H98O6 |
|---|---|
分子量 |
905.9 g/mol |
IUPAC名 |
[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D |
InChIキー |
PVNIQBQSYATKKL-UWJFJTLTSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)




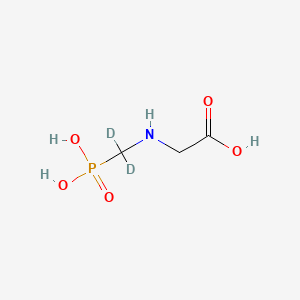
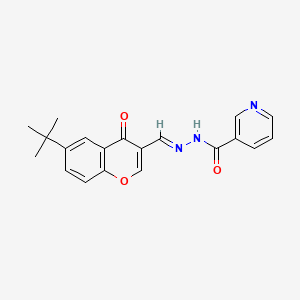
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
